1H-Imidazole, 5-(cyclopropylsulfonyl)-
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Overview
Description
1H-Imidazole, 5-(cyclopropylsulfonyl)- is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropylsulfonyl group at the 5-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions, such as the condensation of 1,2-diketones with ammonium acetate and aldehydes using different catalysts under green chemistry conditions . These methods are optimized for high yield and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 5-(cyclopropylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: N-alkylated imidazoles.
Scientific Research Applications
1H-Imidazole, 5-(cyclopropylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-(cyclopropylsulfonyl)- involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1H-Imidazole, 4-(cyclopropylsulfonyl)-
- 1H-Imidazole, 5-(methylsulfonyl)-
- 1H-Imidazole, 5-(phenylsulfonyl)-
Uniqueness: 1H-Imidazole, 5-(cyclopropylsulfonyl)- is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various applications .
Properties
IUPAC Name |
5-cyclopropylsulfonyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRIYOVFTDITEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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